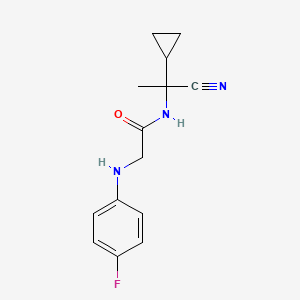

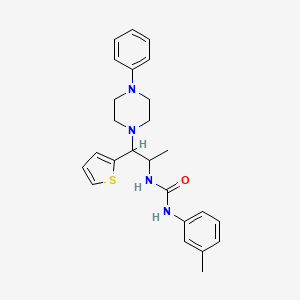

![molecular formula C25H24N2O2 B2606524 1-((4-benzylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one CAS No. 877780-05-7](/img/structure/B2606524.png)

1-((4-benzylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-((4-benzylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one” is a type of coumarin derivative . Coumarins and their derivatives are very important structural motifs that occur widely in natural products . They have been the focus of research and development as potential drugs due to their various reported actions such as anticancer, antiHIV, anticoagulant, antimicrobial, antioxidant, and anti-inflammatory activity .

Synthesis Analysis

This compound has been synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The newly synthesized compounds were purified and their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound involve reductive amination, a process that introduces an amine group to a molecule . The reaction was carried out using sodium cyanoborohydride in methanol .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

Synthesis Techniques and Antimicrobial Potency : The synthesis of novel derivatives of "1-((4-benzylpiperazin-1-yl)methyl)-3H-benzo[f]chromen-3-one" has been explored, with a particular focus on their antimicrobial properties. For instance, Mandala et al. (2013) developed a series of novel derivatives that showed significant antibacterial and antifungal activities, comparable to standard treatments. Their synthesis process involved reductive amination of precursor compounds with various aromatic aldehydes, and the antibacterial potency was further supported by docking studies with oxidoreductase proteins (Mandala et al., 2013).

Chemical Properties and Catalytic Applications

Catalytic Synthesis of Derivatives : Niknam et al. (2013) demonstrated the utility of silica-bonded N-propylpiperazine sodium n-propionate as an efficient catalyst for the synthesis of 4H-pyran derivatives, showcasing the versatility of piperazine derivatives in facilitating chemical reactions under mild conditions (Niknam et al., 2013).

Biomedical Applications

Anticholinesterase Activity : Research by Filippova et al. (2019) on similar chromenone derivatives highlighted their potential in developing treatments for diseases mediated by cholinesterase enzymes. These compounds, including those related to "this compound," exhibited inhibitory activity against butyrylcholinesterase, suggesting possible therapeutic applications in conditions like Alzheimer's disease (Filippova et al., 2019).

Protective Effects and Molecular Interactions

Protective Effects against Cardiac Toxicity : A study by Emna et al. (2020) investigated the protective effects of a similar compound against cardiac remodeling and myocardial infarction in rats. This research underscores the potential of chromenone derivatives in mitigating cardiac injury and improving heart health (Emna et al., 2020).

Direcciones Futuras

The future directions for this compound could involve further exploration of its potential therapeutic applications, given the reported biological activities of coumarin derivatives . Additionally, more research could be done to fully understand its mechanism of action and to explore its safety profile.

Mecanismo De Acción

Target of Action

Similar compounds have been shown to interact with various enzymes and proteins, which could potentially be the targets of this compound .

Mode of Action

It is suggested that the compound may interact with its targets, leading to changes in their function .

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways, which could potentially be affected by this compound .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

Similar compounds have been shown to have various effects at the molecular and cellular level .

Action Environment

Environmental factors can significantly influence the action of similar compounds .

Propiedades

IUPAC Name |

1-[(4-benzylpiperazin-1-yl)methyl]benzo[f]chromen-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O2/c28-24-16-21(25-22-9-5-4-8-20(22)10-11-23(25)29-24)18-27-14-12-26(13-15-27)17-19-6-2-1-3-7-19/h1-11,16H,12-15,17-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNBLMRMWUMIHFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)CC3=CC(=O)OC4=C3C5=CC=CC=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

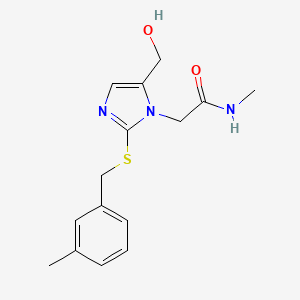

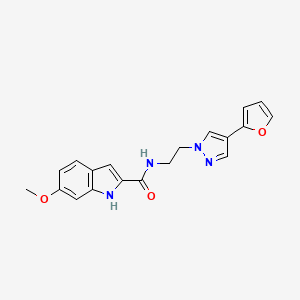

![methyl (2E)-3-[(2-aminophenyl)amino]-2-(phenylformamido)prop-2-enoate](/img/structure/B2606443.png)

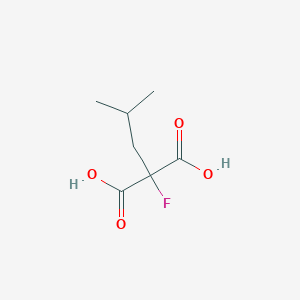

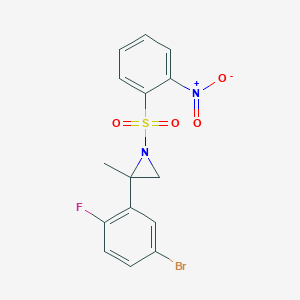

![N-[2-[3-[(3-fluorophenyl)methylsulfanyl]indol-1-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2606445.png)

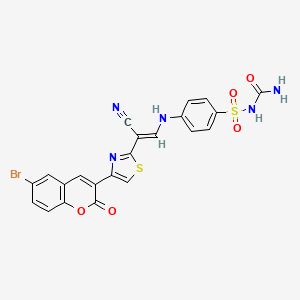

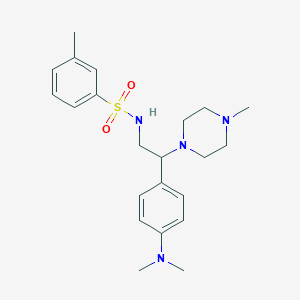

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2606451.png)

![6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2606452.png)

![1-(4-Fluorophenyl)-N-(2-{[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2606458.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2606461.png)